1-Chloro-2-iodo-4-nitrobenzene
Description
Positioning within Halogenated Nitroaromatic Compound Research
Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely utilized as intermediates in the synthesis of a broad range of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.gov This class of compounds is significant, with the global market for related chemicals being substantial. repec.org 1-Chloro-2-iodo-4-nitrobenzene is a specific example of a di-halogenated nitroaromatic compound.
Research into HNCs is driven by their utility in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the benzene (B151609) ring for certain types of reactions. cymitquimica.com The halogen substituents provide reactive sites for various transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. iodobenzene.ltd The selective hydrogenation of the nitro group in halogenated nitroaromatic compounds is an important industrial process, though it can be challenging to avoid the undesired removal of the halogen atoms (dehalogenation). researchgate.net
The unique substitution pattern of this compound, with two different halogens, offers opportunities for selective reactivity. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many catalytic reactions, allowing for sequential functionalization. This positions the compound as a highly specific building block for creating complex, multi-functionalized aromatic molecules.
Historical Context and Evolution of Research on Substituted Nitrobenzenes
The study of substituted nitrobenzenes is deeply rooted in the history of modern organic chemistry, dating back to the industrial revolution. nih.gov The development of nitration reactions, typically using a mixture of nitric and sulfuric acids, allowed for the large-scale production of simple nitroaromatic compounds like nitrobenzene (B124822) from aromatic feedstocks such as benzene. nih.gov
Early research focused on understanding the fundamental reactivity of these compounds. The nitro group's ability to direct incoming electrophilic substituents to the meta position and to activate the ring towards nucleophilic attack was a key area of investigation. Over time, research evolved to explore the influence of multiple substituents on the benzene ring. Studies in the mid-20th century, for instance, investigated the displacement of the nitro group itself in certain substituted nitrobenzenes, revealing it to be a synthetically useful process. acs.orgdrexel.edu
The physical and chemical properties of substituted nitrobenzenes have also been a long-standing topic of interest. Researchers have systematically studied how different substituents affect properties like electron affinity. cdnsciencepub.com These fundamental studies have been crucial for predicting the behavior of complex molecules like this compound and for designing synthetic pathways. The evolution of analytical techniques has further allowed for detailed structural elucidation, such as investigating the bond lengths and electronic effects within substituted nitrobenzenes like aniline (B41778) and nitrobenzene. researchgate.net
Contemporary Research Significance and Future Directions
In contemporary chemical research, this compound is primarily valued as a specialized intermediate for the synthesis of complex organic molecules. iodobenzene.ltd Its most notable application is as a key building block for the pharmaceutical agent Vismodegib. cymitquimica.comchemicalbook.com Vismodegib is a drug that targets the Hedgehog (Hh) signaling pathway. chemicalbook.com
The compound's utility stems from the differential reactivity of its functional groups. The iodine and chlorine atoms serve as handles for cross-coupling reactions, while the nitro group can be reduced to an amine, providing another point for chemical modification. iodobenzene.ltd For example, it has been used to prepare compounds like 3-chloro-4-trifluoromethylaniline through a reaction involving trifluoromethylcopper. fishersci.iethermofisher.com This versatility makes it a valuable precursor for creating libraries of complex molecules for drug discovery and materials science research.
Future research involving this compound and related compounds is likely to focus on several key areas:
Development of Novel Synthetic Methods: Exploring new and more efficient catalytic systems for the selective functionalization of its reactive sites.
Materials Science: Investigating its use as a precursor for novel organic electronic materials, where the electronic properties can be tuned through chemical modification. cymitquimica.com
Medicinal Chemistry: Expanding its use as a scaffold for the synthesis of new biologically active compounds beyond its current applications. cymitquimica.com
The continued exploration of the rich chemistry of polysubstituted aromatics like this compound will undoubtedly lead to further innovations in both pure and applied chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74534-15-9 |
| Molecular Formula | C₆H₃ClINO₂ uni.lu |
| Molecular Weight | 283.45 g/mol |
| Appearance | Yellowish solid cymitquimica.com |
| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |
| InChI Key | LOQLBMYYBHCMJJ-UHFFFAOYSA-N uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310250 | |
| Record name | 1-chloro-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74534-15-9 | |
| Record name | 74534-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-iodonitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Advanced Chemical Transformations of 1 Chloro 2 Iodo 4 Nitrobenzene
Rational Design of Synthetic Routes to 1-Chloro-2-iodo-4-nitrobenzene
The preparation of this compound necessitates a carefully orchestrated sequence of reactions to ensure the correct placement of the chloro, iodo, and nitro groups on the benzene (B151609) ring. The interplay of directing effects of the substituents at each step is a critical consideration in devising a successful synthetic strategy.
Regioselective Halogenation Strategies
The introduction of halogen atoms at specific positions on the benzene ring is a pivotal step in the synthesis of this compound. The directing effects of the substituents already present on the ring guide the position of the incoming halogen.
The direct halogenation of nitrosoarenes with copper(II) halides has been reported as a method for para-selective bromination and chlorination. nih.govacs.org This approach offers high regioselectivity under mild conditions. nih.govacs.org While this specific method may not directly yield the target compound, it highlights the use of copper salts in achieving regiocontrol during halogenation. nih.govacs.org
Furthermore, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote mild and regioselective halogenation of a variety of arenes and heteroarenes with N-halosuccinimides (NXS) without the need for a catalyst. thieme-connect.com This method is particularly effective for electron-rich aromatics, though nitrobenzene (B124822) itself was found to be unreactive under these conditions. thieme-connect.com
Nitration Pathways and Considerations
Nitration is a fundamental electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the substituents already on the aromatic ring. For instance, the nitration of 2-chlorotoluene (B165313) yields 2-chloro-5-nitrotoluene, where the directing influence of the chloro group overrides the hyperconjugative effect of the methyl group. quora.com
In the context of synthesizing this compound, a potential pathway involves the nitration of 2-chloroiodobenzene. Quantitative investigations into the mono-nitration of ortho-chloro-iodobenzene have been conducted, providing insights into the regiochemical outcome of this reaction. researchgate.netresearchgate.net The presence of both a chloro and an iodo group, both being ortho, para-directing but deactivating, along with steric considerations, will influence the final position of the nitro group. The nitro group is highly deactivating, making subsequent electrophilic substitutions slower than on benzene itself. quora.com
A common route to introduce a nitro group is through the use of a mixture of concentrated nitric acid and sulfuric acid. smolecule.comiodobenzene.ltd
Multi-step Synthesis from Diverse Precursors
The synthesis of this compound is typically a multi-step process. smolecule.comlibretexts.org The order of reactions is crucial to ensure the desired regiochemistry.
One plausible synthetic route could start from 4-chloroaniline (B138754). researchgate.netmdpi.com This can be converted to 4-chloro-2-nitroaniline (B28928), which then undergoes a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide, would introduce the iodine atom. nih.gov For example, 4-chloro-2-nitroaniline can be dissolved in concentrated hydrochloric acid, cooled, and then treated with sodium nitrite to form the diazonium salt. Subsequent addition of a potassium iodide solution leads to the formation of this compound. nih.gov
Another approach could involve starting with chlorobenzene, followed by nitration to introduce the nitro group, and then iodination. smolecule.com The introduction of iodine can be accomplished through electrophilic iodination using reagents like iodine monochloride. smolecule.com
The synthesis of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, has been achieved starting from 4-chloroaniline through successive oxidation and methylation steps. researchgate.netmdpi.com This highlights the versatility of multi-step synthetic strategies in accessing substituted nitrobenzenes.
Decarboxylative Halogenation Approaches for Aryl Carboxylic Acids
Decarboxylative halogenation offers an alternative route to introduce halogens onto an aromatic ring, often providing regioisomers that are not easily accessible through direct halogenation. acs.orgnih.gov This method involves the conversion of an aryl carboxylic acid to the corresponding aryl halide. acs.orgnih.gov
A notable example is the copper-catalyzed decarboxylative iodination of ortho-nitrobenzoic acids. A simple combination of copper(I) iodide (CuI) and oxygen has been shown to be effective for this transformation. acs.orgnih.govresearchgate.net This method is particularly suitable for electron-deficient benzoic acids. researchgate.net For instance, the decarboxylative iodination of 5-chloro-2-nitrobenzoic acid using a silver/copper-mediated system with sodium iodide (NaI) as the halogen source has been reported to yield 4-chloro-1-iodo-2-nitrobenzene (B1580762). rsc.org Similarly, the reaction of 2-chloro-5-nitrobenzoic acid under similar conditions can produce this compound, although in this specific case, a mixture of products including 2,4-dichloro-1-nitrobenzene was also formed. rsc.org
Palladium-catalyzed decarboxylative ortho-halogenation of o-nitrobenzoic acids with sodium halides also presents a highly regioselective method to produce meta-nitrohalobenzenes. acs.org
Catalytic Synthesis and Reaction Optimization
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The preparation of this compound can benefit from various catalytic methodologies, particularly those involving transition metals.
Transition Metal-Catalyzed Reactions in Preparation
Transition metals, particularly palladium and copper, are widely employed in cross-coupling and halogenation reactions.
Palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as oxidants have been developed. organic-chemistry.org These methods can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org
Copper-catalyzed N-arylation of heterocycles with haloarenes, including chloroarenes, has been extensively studied. doi.org While not directly a synthesis of the target compound, these studies demonstrate the utility of copper catalysts in activating C-X bonds. For instance, copper-exchanged fluorapatite (B74983) (CuFAP) has been shown to be an efficient catalyst for the N-arylation of imidazole (B134444) with various chloroarenes, including those with electron-withdrawing groups. doi.org
The Suzuki-Miyaura coupling reaction, often catalyzed by palladium, is a powerful tool for C-C bond formation. Studies on the coupling of p-halogenated nitrobenzenes have shown that the reactivity follows the order I > Br > Cl. kyushu-u.ac.jp This highlights the potential for the iodo group in this compound to be selectively functionalized in subsequent cross-coupling reactions.
Denitrative coupling reactions catalyzed by transition metals such as rhodium and palladium offer another synthetic avenue where a nitro group can be replaced. acs.org For example, rhodium catalysts can mediate the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org
Furthermore, transition-metal-free carbonylative Suzuki couplings have been developed, although 1-bromo-4-nitrobenzene (B128438) showed poor reactivity, and 1-chloro-4-nitrobenzene (B41953) failed to give the desired product under these specific conditions. rsc.org
The following table provides a summary of selected synthetic methods for related halogenated nitroaromatics, which can inform the design of syntheses for this compound.
The following table summarizes some transition metal-catalyzed reactions relevant to the synthesis and transformation of halogenated nitrobenzenes.
Green Chemistry Principles in Synthetic Route Development
The synthesis of this compound and related halonitrobenzenes traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents. For instance, a common route involves the nitration of a di-substituted halobenzene or the halogenation of a nitrobenzene derivative. Such methods often employ strong acids and harsh reaction conditions.
In recent years, there has been a growing emphasis on developing greener synthetic alternatives. One promising approach involves the use of deep eutectic solvents (DESs) as both catalyst and reaction medium. For example, a choline (B1196258) chloride-imidazole mixture has been effectively used as a catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazole (B30560) derivatives from halogenated nitrobenzenes. rsc.org This method offers advantages such as being solvent-free, employing an inexpensive and environmentally friendly catalyst, and proceeding under relatively mild conditions. rsc.org
Another avenue of green chemistry research focuses on photocatalytic methods. For instance, bimetallic alloy nanoclusters, such as AuPt supported on monolayer titanate nanosheets, have been shown to efficiently catalyze the hydrogenation of halonitrobenzenes to haloanilines. acs.org This process can be carried out under ambient conditions using a hydrogen source like ammonium (B1175870) formate, offering a rapid and highly selective transformation with minimal environmental impact. acs.org These examples highlight a shift towards more sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize less toxic reagents.
Advanced Chemical Reactivity and Functional Group Interconversions
The chemical behavior of this compound is largely dictated by the interplay of its three distinct functional groups: a chloro group, an iodo group, and a nitro group, all attached to a benzene ring. cymitquimica.com This unique substitution pattern makes it a versatile intermediate in organic synthesis. cymitquimica.com
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. This class of reactions involves the displacement of a leaving group from the aromatic ring by a nucleophile. byjus.comwikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism. harvard.edu
Investigation of Halogen Leaving Group Selectivity (Chloro vs. Iodo)
A key aspect of the SNAr chemistry of this compound is the selective displacement of one halogen over the other. Generally, in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group. The anomalous order in SNAr is attributed to the first step of the reaction, the nucleophilic attack, being the rate-determining step. mdpi.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain nucleophiles, the relative effectiveness of displacement can increase with the polarizability of the halogen being displaced. researchgate.net In the case of this compound, the weaker carbon-iodine bond compared to the carbon-chlorine bond can also play a role, making the iodine atom a potential leaving group under specific conditions.
Kinetics and Thermodynamics of SNAr Processes
The kinetics of SNAr reactions are significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, the nucleophile, and the solvent. The rate-determining step is typically the formation of the Meisenheimer complex. mdpi.comresearchgate.net The presence of electron-withdrawing groups, such as the nitro group, stabilizes this intermediate and thus accelerates the reaction. wikipedia.orglibretexts.org
Computational studies have been employed to investigate the thermodynamics and kinetics of SNAr reactions of halonitrobenzenes. researchgate.net These studies have shown that the formation of the Meisenheimer complex is generally an exothermic and exergonic process. researchgate.net The stability of this intermediate is dependent on the number and position of electron-withdrawing groups on the ring. researchgate.net The nature of the leaving group also impacts the reaction profile; for instance, with a chloride leaving group, the initial attack of the nucleophile can be rate-limiting, while with other leaving groups, the decomposition of the intermediate may be the slower step. researchgate.net
Impact of Nitro Group on Aromatic Ring Activation
The nitro group plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. byjus.comwikipedia.org As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group. byjus.comlibretexts.org
The electron-withdrawing nature of the nitro group helps to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.net In this compound, the nitro group is para to the chlorine atom and meta to the iodine atom. This positioning strongly activates the carbon bearing the chlorine for nucleophilic attack.
Reaction with Diverse Nucleophiles (e.g., amines, alkoxides, thiolates)
This compound can react with a wide variety of nucleophiles, leading to the formation of diverse functionalized products. mdpi.com
Amines: Primary and secondary amines are common nucleophiles in SNAr reactions. researchgate.net For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts with amines to displace the chlorine atom. thieme-connect.com The reaction of this compound with amines would be expected to preferentially occur at the chlorine-bearing carbon due to the activating effect of the para-nitro group.
Alkoxides: Alkoxides, such as sodium methoxide, are also effective nucleophiles in SNAr reactions. nih.gov They can displace halogen atoms to form aryl ethers. The reaction of this compound with alkoxides would likely lead to the substitution of the chlorine atom.
Thiolates: Thiolates are excellent nucleophiles and react readily with activated aryl halides. researchgate.net The reaction of this compound with thiolates would result in the formation of an aryl sulfide. The relative rates of reaction of different halonitrobenzenes with sodium thiophenoxide have been studied, indicating that the reactivity is influenced by the polarizability of the halogen. researchgate.net
The following table summarizes the expected major products from the reaction of this compound with various nucleophiles, based on the principles of SNAr reactivity.
| Nucleophile | Reagent Example | Expected Major Product |
| Amine | R-NH₂ | 2-Iodo-4-nitro-N-alkylaniline |
| Alkoxide | R-ONa | 1-Alkoxy-2-iodo-4-nitrobenzene |
| Thiolate | R-SNa | 1-(Alkylthio)-2-iodo-4-nitrobenzene |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. smolecule.comwikipedia.orgwikipedia.orgmdpi.com The presence of both a chloro and an iodo substituent allows for selective and sequential couplings, a feature of significant synthetic value. smolecule.comwhiterose.ac.uk
The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl, which is attributed to the differences in carbon-halogen bond dissociation energies. whiterose.ac.ukacs.org This inherent difference in reactivity forms the basis for selective cross-coupling reactions with this compound.
Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron reagent with an organic halide. researchgate.net In the case of this compound, the Suzuki-Miyaura reaction can be selectively performed at the more reactive C-I bond. For instance, coupling with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate can yield 2-chloro-5-nitrobiphenyl. researchgate.netmdpi.com Subsequent coupling at the C-Cl bond can be achieved under more forcing conditions or with specialized catalyst systems. mdpi.com Microwave irradiation has been shown to be effective in promoting the Suzuki-Miyaura coupling of sterically hindered and deactivated 1-chloro-2-nitrobenzenes. mdpi.com
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in this compound allows for selective olefination at the 2-position. For example, the reaction with styrene (B11656) in the presence of a palladium catalyst would be expected to primarily yield 1-chloro-4-nitro-2-styrylbenzene. researchgate.net
Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgmdpi.com The Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, proceeds selectively at the C-I bond under the catalysis of a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.netresearchgate.net This provides a direct route to 2-alkynyl-1-chloro-4-nitrobenzene derivatives.
The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the primary strategy for achieving selective cross-coupling with this compound. whiterose.ac.uk By carefully controlling the reaction conditions, such as temperature, catalyst, and ligands, chemists can favor the reaction at the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations.
For instance, a Suzuki-Miyaura coupling can be performed under mild conditions to selectively form a biaryl at the 2-position. The resulting chloro-substituted biaryl can then undergo a second, different cross-coupling reaction, such as a Buchwald-Hartwig amination, at the less reactive chloro position. This stepwise approach allows for the controlled and divergent synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material. The presence of an electron-withdrawing nitro group can influence the reactivity of the halogen atoms, sometimes leading to selectivities that mirror nucleophilic aromatic substitution (SNAr) reactions. nih.gov
The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for achieving high reactivity and selectivity. nih.govresearchgate.net For challenging substrates like those containing multiple halogen atoms, the design of specialized ligands has been instrumental in advancing the field. acs.orgnih.gov
Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, are known to promote the oxidative addition of less reactive aryl chlorides to the palladium center. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium, forming stable and highly active catalysts capable of facilitating difficult couplings. bohrium.com The steric and electronic properties of the NHC ligand can be fine-tuned to optimize the reaction for a specific substrate. bohrium.com For instance, increasing the steric bulk of the ligand can promote reductive elimination and favor the formation of the desired product. nih.gov In the context of this compound, a less sterically demanding ligand might be sufficient for the initial coupling at the iodo position, while a more sophisticated, bulky ligand could be required for the subsequent reaction at the chloro position.
| Cross-Coupling Reaction | Typical Reagent | Selective Position of Reaction | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | C-I | 2-Chloro-5-nitrobiphenyl |
| Heck | Styrene | C-I | 1-Chloro-4-nitro-2-styrylbenzene |
| Sonogashira | Phenylacetylene | C-I | 2-(Phenylethynyl)-1-chloro-4-nitrobenzene |
Reductive Transformations of the Nitro Group
The nitro group in this compound is a versatile functional handle that can be readily transformed into an amino group, opening up a wide range of synthetic possibilities. iodobenzene.ltd
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. iodobenzene.ltd In the case of this compound, this reduction yields 4-chloro-2-iodoaniline. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid. iodobenzene.ltd The resulting aniline (B41778) is a valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals and dyes.
A key challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group without affecting the halogen substituents. rsc.orgacs.org Dehalogenation can be a significant side reaction, particularly with more reactive reducing agents or under harsh conditions.
Several methods have been developed for the chemoselective reduction of nitroarenes in the presence of halogens. rsc.orgorganic-chemistry.orgacs.org Catalytic hydrogenation using specific catalysts, such as platinum on carbon (Pt/C), can be effective, although careful control of reaction conditions is necessary to avoid hydrodehalogenation. acs.orgwiley-vch.de The use of transfer hydrogenation reagents, like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, can also provide high chemoselectivity. acs.org Iron-based catalysts have also shown promise for the chemoselective reduction of nitro groups over a range of other functional groups, including aryl halides. rsc.org Metal-free reduction systems, for example using tetrahydroxydiboron, have also been developed and demonstrate high chemoselectivity for the nitro group in the presence of halogens. acs.org
| Reduction Method | Reagents | Key Feature |
| Catalytic Hydrogenation | H₂, Pt/C | Requires careful control to avoid dehalogenation. wiley-vch.de |
| Transfer Hydrogenation | Hydrazine hydrate, Catalyst | Can offer high chemoselectivity. acs.org |
| Metal-Acid Reduction | Fe, HCl | A classic and effective method. iodobenzene.ltd |
| Metal-Free Reduction | Tetrahydroxydiboron | High chemoselectivity under mild conditions. acs.org |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group. iodobenzene.ltdmsu.edu However, under forcing conditions, further substitution can occur. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
The nitro group is a meta-director, while the halogen atoms (chloro and iodo) are ortho-, para-directors. msu.edulibretexts.org In this case, the positions ortho and para to the nitro group are already occupied. The position ortho to the chloro group and meta to the nitro and iodo groups (position 5) and the position ortho to the iodo group and meta to the nitro and chloro groups (position 3) are the most likely sites for electrophilic attack. The interplay of these directing effects and steric hindrance from the bulky iodine atom will influence the regioselectivity of the reaction. For instance, nitration with fuming nitric acid and sulfuric acid would likely lead to the introduction of a second nitro group at one of these positions, though this would require harsh reaction conditions. msu.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Iodo 4 Nitrobenzene
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS, UPLC-MS)
Chromatographic techniques coupled with mass spectrometry are pivotal for the separation and identification of 1-Chloro-2-iodo-4-nitrobenzene, particularly in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been successfully employed for the trace analysis of this compound, where it is identified as a potential genotoxic impurity (PGI) in the active pharmaceutical ingredient (API) Vismodegib. acs.orgresearchgate.netacs.org
A rapid and sensitive LC-MS/MS method has been developed and validated for its quantification. researchgate.netacs.orgrsc.org The analysis is typically performed on a C18 column using a gradient mobile phase consisting of aqueous formic acid and an organic solvent like acetonitrile. researchgate.netacs.org Detection is carried out by mass spectrometry with electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.netacs.org The method has been shown to be linear over a concentration range of 0.03 ppm to 1.50 ppm, with a limit of detection (LOD) and limit of quantification (LOQ) at the parts-per-million (ppm) level. researchgate.netacs.org
Additionally, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of 2-Chloro-1-iodo-4-nitrobenzene. achemblock.com These reverse-phase methods use a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. achemblock.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. achemblock.com
While specific Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not prominently available in the reviewed literature, GC-MS analysis has been documented for crude residues containing its isomers, such as 1-chloro-4-nitrobenzene (B41953) and 1-iodo-4-nitrobenzene (B147127). uni.lu
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net, acs.org |
| Column | CSH C18 (15.0 cm x 3.0 mm, 1.7 µm) | researchgate.net, acs.org |
| Column Temperature | 45°C | researchgate.net, acs.org |
| Mobile Phase A | 0.05% Formic acid in water | researchgate.net, acs.org |
| Mobile Phase B | Acetonitrile | researchgate.net, acs.org |
| Mode | Gradient | researchgate.net, acs.org |
| Flow Rate | 0.5 mL/min | researchgate.net, acs.org |
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net, acs.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net, acs.org |
| Run Time | 12 minutes | researchgate.net, acs.org |
X-ray Crystallography for Solid-State Structure Determination
Detailed single-crystal X-ray diffraction data for this compound is not readily found in current literature. However, extensive crystallographic analysis has been performed on its isomer, 4-Chloro-1-iodo-2-nitrobenzene (B1580762) (C₆H₃ClINO₂). beilstein-journals.orgbeilstein-journals.org The study of this isomer provides valuable insights into the molecular geometry, crystal packing, and intermolecular forces that are likely to be comparable in the target compound due to the presence of the same functional groups.
The crystal structure of 4-Chloro-1-iodo-2-nitrobenzene was determined at 296 K. beilstein-journals.orgbeilstein-journals.org The compound crystallizes in the monoclinic system with the space group P2₁/c. beilstein-journals.org
Table 2: Crystal Data and Structure Refinement for 4-Chloro-1-iodo-2-nitrobenzene
| Parameter | Value | Source(s) |
|---|---|---|
| Empirical Formula | C₆H₃ClINO₂ | beilstein-journals.org, beilstein-journals.org |
| Formula Weight | 283.44 | beilstein-journals.org, beilstein-journals.org |
| Temperature | 296 K | beilstein-journals.org, beilstein-journals.org |
| Wavelength | 0.71073 Å (Mo Kα) | beilstein-journals.org |
| Crystal System | Monoclinic | beilstein-journals.org, beilstein-journals.org |
| Space Group | P2₁/c | beilstein-journals.org |
| Unit Cell Dimensions | a = 4.1583 (2) Å | beilstein-journals.org, beilstein-journals.org |
| b = 14.5213 (7) Å | beilstein-journals.org, beilstein-journals.org | |
| c = 13.7990 (6) Å | beilstein-journals.org, beilstein-journals.org | |
| β = 93.361 (2)° | beilstein-journals.org, beilstein-journals.org | |
| Volume | 831.81 (7) ų | beilstein-journals.org, beilstein-journals.org |
| Z (Molecules per unit cell) | 4 | beilstein-journals.org, beilstein-journals.org |
| Calculated Density | 2.263 Mg/m³ | beilstein-journals.org |
In the solid-state structure of the isomer 4-Chloro-1-iodo-2-nitrobenzene, the iodo and chloro moieties are in plane with the benzene (B151609) ring. beilstein-journals.orgbeilstein-journals.org A key feature is the disorder of the nitro group, which is distributed over two sites with a nearly equal occupancy ratio. beilstein-journals.orgbeilstein-journals.org This disordering is a mechanism to avoid short intermolecular O⋯O contacts within the crystal lattice. beilstein-journals.org The analysis reveals that there are no classical hydrogen bonds or any significant π-π stacking interactions present in the crystal structure of this isomer. beilstein-journals.org The crystal packing of related compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, is stabilized by weak C—H⋯Cl interactions and close I⋯O contacts. pharmaffiliates.com
Conformational analysis of 4-Chloro-1-iodo-2-nitrobenzene focuses on the orientation of the nitro group relative to the plane of the benzene ring. beilstein-journals.org Due to the observed disorder, the nitro group adopts two different conformations. beilstein-journals.orgbeilstein-journals.org The dihedral angles between the mean plane of the benzene ring and the two disordered components of the nitro group are significantly different, measured at 29.0 (2)° and 51.0 (3)°. beilstein-journals.org The dihedral angle between the two disordered nitro groups themselves is 79.76 (37)°. beilstein-journals.org This twisting of the nitro group out of the benzene ring plane is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance. For comparison, in 2,4-dichloro-1-iodo-6-nitrobenzene, where the nitro group is flanked by a chloro and an iodo substituent, the steric strain forces the dihedral angle between the benzene ring and the nitro group to be 90°. pharmaffiliates.com
Table 3: Key Dihedral Angles in 4-Chloro-1-iodo-2-nitrobenzene
| Dihedral Angle | Value (°) | Source(s) |
|---|---|---|
| Benzene Ring / Nitro Group (Component 1) | 29.0 (2) | beilstein-journals.org, |
| Benzene Ring / Nitro Group (Component 2) | 51.0 (3) | beilstein-journals.org, |
| Nitro Group (Component 1) / Nitro Group (Component 2) | 79.76 (37) | beilstein-journals.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Specific experimental FT-IR and Raman spectra for this compound are not available in the cited literature. However, the expected vibrational frequencies can be inferred from its functional groups and by comparison with structurally similar compounds. The primary vibrational modes will be associated with the substituted benzene ring, the nitro group, the carbon-chlorine bond, and the carbon-iodine bond.
For halogenated nitrobenzenes, the key characteristic vibrations are:
NO₂ Vibrations : The nitro group gives rise to two distinct stretching vibrations: the asymmetric stretch (νₐₛ NO₂) typically found in the 1500-1560 cm⁻¹ region and the symmetric stretch (νₛ NO₂) in the 1335-1370 cm⁻¹ range. The C-N stretching frequency for halogeno-nitrobenzenes has been assigned to the 1240–1280 cm⁻¹ region. researchgate.net The NO₂ in-plane deformation mode is expected around 800 cm⁻¹. researchgate.net
Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region.
C-X Halogen Vibrations : The C-Cl stretching vibration is typically observed in the 1000-1100 cm⁻¹ range for chlorobenzenes. The C-I stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range, due to the larger mass of the iodine atom.
The IR spectrum of the related compound 1-iodo-4-nitrobenzene shows characteristic bands that support these assignments. nist.gov Similarly, the spectrum for 1-chloro-4-nitrobenzene provides reference points for C-Cl and nitro group vibrations. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
An experimental UV-Vis spectrum specifically for this compound has not been identified in the reviewed sources. The electronic spectrum of this molecule is expected to be dominated by the electronic transitions within the nitrobenzene (B124822) chromophore, modulated by the chloro and iodo substituents.
The main electronic transitions in nitrobenzene derivatives are:
π → π* Transitions : These are high-intensity absorptions typically occurring at shorter wavelengths (below 280 nm). They originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.
n → π* Transitions : This is a lower-intensity absorption, often appearing as a shoulder on the main absorption band at longer wavelengths (around 300-340 nm). It involves the transition of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. This transition is formally forbidden by symmetry but is observed due to molecular vibrations.
Studies on related isomers provide useful comparisons. For 1-iodo-2-nitrobenzene, the maximum absorption (λmax) is suggested to be in the range of 270–300 nm. For the isomer 1-iodo-4-nitrobenzene, a broad absorption sideband is observed around 300 nm, which is characteristic of the n → π* transition of the nitro group. beilstein-journals.org The electronic structures of iodonitrobenzene isomers have been studied, revealing complex interactions between the π orbitals of the benzene ring, the electron-withdrawing nitro group, and the electron-donating iodine atom, which influence the orbital energies and electronic transitions. acs.org The presence of both a chloro and an iodo group in this compound will further influence the energies of these transitions through their inductive and mesomeric effects.
Computational Chemistry and Theoretical Modeling of 1 Chloro 2 Iodo 4 Nitrobenzene
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to elucidating the electronic nature of 1-Chloro-2-iodo-4-nitrobenzene. These calculations offer a microscopic view of the molecule's properties, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds. For this compound, DFT calculations can provide valuable data on its geometry, electronic distribution, and spectroscopic characteristics. While a dedicated comprehensive DFT study on this specific molecule is not widely published, predicted properties are available from computational databases and can be inferred from studies on analogous compounds like other halonitrobenzenes chemsrc.com.
These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be determined. The strong electron-withdrawing nature of the nitro group, combined with the inductive and weak mesomeric effects of the halogen substituents, creates a highly polarized aromatic system. The calculated dipole moment would reflect this significant charge separation.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability chemsrc.com. Natural Bond Orbital (NBO) analysis, another common DFT-based technique, would further quantify the charge distribution, revealing significant positive charges on the carbon atoms bonded to the halogens (C1 and C2), making them electrophilic centers.
Table 1: Predicted Molecular Properties of this compound Below is an interactive table of computationally predicted molecular properties for this compound, sourced from publicly available chemical databases.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₃ClINO₂ | uni.luachemblock.com |
| Molecular Weight | 283.45 g/mol | achemblock.com |
| XlogP | 2.6 | uni.lu |
| Monoisotopic Mass | 282.8897 Da | uni.lu |
| Predicted CCS (Ų) [M+H]⁺ | 143.0 | uni.lu |
This table contains data predicted by computational models.
Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a highly accurate means of determining electronic configuration. Studies on related molecules, such as ortho- and meta-iodonitrobenzene, have utilized ab initio calculations to optimize geometries and understand substituent effects researchgate.net.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) methods, would provide a detailed picture of the molecule's electronic ground state and excited states. These methods are essential for accurately describing the interactions between the various functional groups: the electron-withdrawing nitro group and the two different halogen atoms. The calculations would confirm the planarity of the benzene (B151609) ring and determine the precise bond lengths, bond angles, and torsional angles, particularly the orientation of the nitro group relative to the ring. The electronic effects of the iodine and chlorine substituents, including their influence on the aromatic π-system and the distribution of electron density, can be precisely mapped, providing a fundamental basis for understanding the molecule's reactivity researchgate.netuomustansiriyah.edu.iq.
Computational Studies on Reactivity and Reaction Mechanisms
The presence of two different halogen atoms (chlorine and iodine) and a strong electron-withdrawing nitro group makes this compound a fascinating subject for computational studies of reactivity, particularly for nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this molecule, facilitated by the electron-deficient nature of the aromatic ring. The nitro group, being ortho to both halogens, strongly activates both the C1 and C2 positions towards nucleophilic attack tardigrade.inlibretexts.org. A key question that computational modeling can address is the regioselectivity of this substitution: will an incoming nucleophile preferentially displace the chlorine atom at C1 or the iodine atom at C2?
The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex libretexts.org. Computational studies would model the attack of a nucleophile at both C1 and C2, leading to two different potential Meisenheimer complexes. The stability of these intermediates is a critical factor in determining the reaction pathway. The negative charge in the Meisenheimer complex is stabilized by the electron-withdrawing nitro group through resonance, an effect that is potent from the ortho and para positions libretexts.org. In this molecule, the nitro group at C4 is para to the C1-Cl bond and meta to the C2-I bond. However, the accepted numbering convention places the substituents at positions 1, 2, and 4, meaning the nitro group is ortho to the C-Cl bond and para to the C-I bond. This positioning ensures strong activation at both sites. The decisive factor often becomes the nature of the leaving group. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making iodide a much better leaving group researchgate.net. Therefore, computational models are expected to show that the SNAr pathway involving the departure of the iodide ion is kinetically and thermodynamically favored over the departure of the chloride ion.
To gain a deeper understanding of the reaction mechanism, computational chemists analyze the transition states and the complete potential energy surface (PES) of the reaction. For the SNAr reaction of this compound, this involves calculating the structures and energies of the reactants, the Meisenheimer intermediates, the transition states connecting them, and the final products.
Theoretical studies on similar systems, such as 1-halo-2,4-dinitrobenzenes, have shown that the reaction can proceed through a stepwise mechanism with two transition states (one for the addition of the nucleophile and one for the elimination of the halide) or, in some cases, a concerted mechanism with a single transition state researchgate.net. For this compound, separate energy landscapes would be computed for the attack at C1 and C2.
The activation energy (the energy difference between the reactants and the highest-energy transition state) for each pathway would be calculated. It is predicted that the activation barrier for the pathway involving substitution of the iodine atom would be significantly lower than that for the substitution of chlorine. This is primarily due to the lower C-I bond dissociation energy, which directly influences the energy of the transition state for leaving group departure researchgate.net. The resulting energy landscape would clearly illustrate that the reaction channel leading to the displacement of iodine is the preferred kinetic pathway.
Regioselectivity is the central predictive challenge for the reactivity of this compound in SNAr reactions. As established, the molecule has two potential reaction sites (C1 and C2). Computational models predict regioselectivity by comparing the activation energies of the competing reaction pathways.
The prediction for this compound is that nucleophilic aromatic substitution will be highly regioselective, favoring the displacement of the iodo group at the C2 position. This is based on two primary factors that computational models would quantify:
Leaving Group Ability : The C-I bond is weaker than the C-Cl bond. Computational studies on haloethanols, for instance, show the C-I bond dissociation enthalpy to be around 229 kJ/mol, compared to 360 kJ/mol for C-Cl researchgate.net. This difference makes the iodide ion a far superior leaving group to the chloride ion.
Activation by the Nitro Group : The nitro group at position 4 is para to the iodine at C2 and ortho to the chlorine at C1. Both positions provide strong resonance stabilization for the negative charge that develops in the Meisenheimer intermediate libretexts.org. Since the electronic activation is strong at both sites, the leaving group ability becomes the dominant factor controlling regioselectivity.
Therefore, theoretical models would overwhelmingly predict the formation of 1-chloro-4-nitro-2-(substituted)benzene as the major product. As the reaction involves an achiral aromatic substrate and does not create a new stereocenter (unless a chiral nucleophile is used), stereoselectivity is not a relevant consideration for the substrate itself.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Direct molecular dynamics (MD) simulation studies specifically for this compound are not extensively documented in the reviewed literature. However, significant insights into its probable conformational behavior and intermolecular interactions can be derived from high-resolution, single-crystal X-ray diffraction studies of its isomer, 4-chloro-1-iodo-2-nitrobenzene (B1580762) . researchgate.netnih.gov This experimental data provides a foundational model for the molecule's solid-state conformation and packing, which are governed by the same fundamental forces that direct its dynamics in simulated environments.
Analysis of the crystal structure of 4-chloro-1-iodo-2-nitrobenzene reveals key conformational features. A notable observation is the disorder of the nitro group, which is twisted out of the plane of the benzene ring. researchgate.netnih.gov The nitro group was found to be disordered over two sites with a nearly equal occupancy ratio of 0.506:0.494. researchgate.net The dihedral angles between the benzene ring and the two components of the disordered nitro group are 29.0(2)° and 51.0(3)°. nih.gov This non-planarity is a common feature in sterically crowded nitrobenzenes and is a critical factor for conformational analysis, as it influences the molecule's dipole moment and electronic properties. In the case of this compound, the ortho-positioning of the bulky iodine and chlorine atoms relative to each other would likely induce significant steric strain, influencing the rotational barrier of the nitro group.
The crystal packing of the isomer is stabilized by specific non-covalent interactions. While no classical hydrogen bonds are present, the structure is influenced by weak C—H⋯Cl interactions and close I⋯O contacts. researchgate.net These halogen and chalcogen interactions are crucial in dictating the supramolecular assembly in the solid state and are important parameters in force fields used for molecular dynamics simulations. The observed interactions form sheets in the crystal lattice. researchgate.net For this compound, the relative positioning of the halogen atoms and the nitro group would lead to a different pattern of these intermolecular forces, which would be a key area of investigation for MD simulations.
| Parameter | Value (for 4-Chloro-1-iodo-2-nitrobenzene) | Citation |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| Dihedral Angle (Benzene Ring to Nitro Group Component 1) | 29.0 (2)° | nih.gov |
| Dihedral Angle (Benzene Ring to Nitro Group Component 2) | 51.0 (3)° | nih.gov |
| Notable Intermolecular Contacts | C—H⋯Cl, I⋯O | researchgate.net |
This data is for the isomer 4-Chloro-1-iodo-2-nitrobenzene and serves as a model for understanding the potential conformational and interaction behavior of this compound.
Prediction of Spectroscopic Data through Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. While comprehensive theoretical spectra for this specific molecule are not widely published, predictive data for certain properties are available from computational databases.
One such property is the Collision Cross Section (CCS), which is relevant for ion mobility-mass spectrometry. The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated, providing a theoretical basis for its identification using this technique. uni.lu
| Adduct | m/z | Predicted CCS (Ų) | Citation |
| [M+H]⁺ | 283.89698 | 143.0 | uni.lu |
| [M+Na]⁺ | 305.87892 | 145.4 | uni.lu |
| [M-H]⁻ | 281.88242 | 140.1 | uni.lu |
| [M+NH₄]⁺ | 300.92352 | 158.5 | uni.lu |
| [M+K]⁺ | 321.85286 | 144.5 | uni.lu |
| [M]⁺ | 282.88915 | 141.0 | uni.lu |
Other spectroscopic data, such as NMR chemical shifts, can be predicted using specialized software and models. For instance, the CHARGE model has been used for predicting ¹H NMR chemical shifts in various organic molecules by calculating the effects of charge distribution, magnetic anisotropy, and steric hindrance. liverpool.ac.uk While not applied specifically to this compound in the available literature, this method has been used for related compounds like 1-chloro-4-nitrobenzene (B41953) and 1-iodo-4-nitrobenzene (B147127). liverpool.ac.uk Similarly, Density Functional Theory (DFT) calculations are a standard approach for predicting vibrational spectra (IR, Raman) by calculating the vibrational frequencies and intensities, which can then be compared with experimental data for structural confirmation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or environmental toxicity. While no QSAR models have been developed specifically for this compound, numerous studies have focused on the broader class of nitrobenzene derivatives, providing a framework for predicting its potential effects. nih.gov These models are particularly relevant for assessing environmental risks, such as aquatic toxicity.
QSAR studies on nitrobenzenes often utilize a range of molecular descriptors to build their predictive models. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to create a statistical model that can predict the activity of untested compounds based on their calculated descriptors. nih.gov
Key molecular descriptors found to be significant in predicting the toxicity of nitrobenzene derivatives include:
Hydrophobicity (log P): The octanol-water partition coefficient, which models the tendency of a compound to partition into fatty tissues.
Electronic Properties: These include the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). A lower LUMO energy often correlates with higher reactivity and toxicity for electrophilic compounds like nitroaromatics.
Topological and Steric Factors: These describe the size, shape, and branching of the molecule.
For example, QSAR models have been successfully developed to predict the toxicity of nitrobenzenes against the freshwater protozoan Tetrahymena pyriformis. One such study demonstrated that a combination of the hydrophobicity index (log P), LUMO energy, and Parr's electrophilicity index could describe a significant portion of the variance in experimental toxicity. The structure of this compound, with its combination of a lipophilic iodine atom and electron-withdrawing chloro and nitro groups, would provide distinct values for these descriptors, allowing its toxicity to be estimated using such established models.
| Descriptor Type | Example Descriptor | Relevance to Nitroaromatic Toxicity |
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Governs absorption and bioaccumulation in organisms. |
| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity and reactivity of the compound. |
| Electronic | Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |
| Steric/Topological | Molecular Weight / Volume | Influences transport and interaction with biological macromolecules. |
Applications in Pharmaceutical and Medicinal Chemistry Research
Role as a Pharmaceutical Intermediate and Building Block
1-Chloro-2-iodo-4-nitrobenzene is primarily recognized for its crucial role as a chemical intermediate in the production of targeted pharmaceuticals. chemicalbook.comlookchem.comlookchem.com The reactivity of its substituents—the nitro group as a strong electron-withdrawing group and the halogens (chlorine and iodine) as leaving groups in cross-coupling reactions—makes it a valuable component in multi-step synthetic pathways. cymitquimica.comnih.gov
A prominent application of this compound is in the synthesis of Vismodegib, a therapeutic agent that targets the Hedgehog (Hh) signaling pathway. cymitquimica.comchemicalbook.comlookchem.com The synthesis of Vismodegib involves a critical step where this compound is utilized.
The synthetic route to Vismodegib typically begins with 2-chloro-5-nitroaniline. nih.govportico.org This starting material undergoes a Sandmeyer reaction, where it is treated with sodium nitrite (B80452) and potassium iodide, to yield this compound. nih.govportico.org This intermediate is then coupled with a (2-pyridyl)zinc iodide reagent using a palladium catalyst to form a phenylpyridine derivative. portico.org Subsequent reduction of the nitro group to an aniline (B41778), followed by acylation, completes the synthesis of Vismodegib. portico.org
| Step | Reactant | Key Transformation | Product |
| 1 | 2-Chloro-5-nitroaniline | Sandmeyer Reaction | This compound |
| 2 | This compound | Palladium-catalyzed cross-coupling | 2-(2-Chloro-5-nitrophenyl)pyridine |
| 3 | 2-(2-Chloro-5-nitrophenyl)pyridine | Nitro group reduction | 4-Chloro-3-(pyridin-2-yl)aniline |
| 4 | 4-Chloro-3-(pyridin-2-yl)aniline | Acylation | Vismodegib |
This table provides a simplified overview of the synthetic pathway to Vismodegib.
The Hedgehog (Hh) signaling pathway is essential during embryonic development, but its aberrant activation in adults is implicated in the development of several types of cancer. nih.govportico.org The pathway involves the Smoothened (SMO) receptor, which is a key target for therapeutic intervention. nih.govportico.org
Vismodegib is a small-molecule inhibitor that specifically targets the SMO receptor, thereby blocking the Hh signaling cascade. portico.org The use of this compound as a key building block enables the construction of the specific diarylamine scaffold of Vismodegib, which is crucial for its inhibitory activity against the SMO receptor. nih.govportico.org Therefore, this chemical intermediate is instrumental in the development of drugs targeting this specific oncogenic pathway. chemicalbook.comlookchem.com
Design and Synthesis of Novel Bioactive Derivatives
The structural framework of this compound makes it a versatile starting point for the design and synthesis of other novel bioactive derivatives beyond Vismodegib. The presence of three distinct functional groups on the benzene (B151609) ring allows for selective chemical modifications to explore new chemical space. cymitquimica.com For instance, the iodine atom is particularly useful in cross-coupling reactions, such as the Stille coupling, to introduce various organic moieties. rsc.org The nitro group can be reduced to an amine, which can then be further functionalized, while the chlorine atom can participate in nucleophilic aromatic substitution reactions. cymitquimica.comrsc.org This chemical versatility allows for the creation of libraries of compounds for screening against various biological targets. Research into other pyridyl inhibitors of the Hedgehog pathway demonstrates the potential for creating derivatives with modified structures. google.com Similarly, related substituted nitrobenzenes have been used to synthesize bioactive indole (B1671886) derivatives, highlighting the broad applicability of this class of compounds in medicinal chemistry. rsc.org
Exploration of Pharmacophore Models and Structure-Activity Relationships (SAR)
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. google.com A pharmacophore model for a specific target, like the SMO receptor, can guide the design of new, potent inhibitors. The structure of Vismodegib, derived from this compound, provides a clear example for understanding structure-activity relationships (SAR).
SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. For example, in the development of diarylurea inhibitors for the TRPV1 channel, the substitution pattern on the aromatic rings was found to be critical; replacing a meta-chloro group with a para-fluoro group converted a full antagonist into a partial agonist. nih.gov For Vismodegib, the specific arrangement of the pyridyl group, the two substituted benzene rings, and the amide linker—a structure facilitated by the use of the this compound intermediate—is essential for its high-affinity binding to the SMO receptor. nih.govportico.org By systematically modifying each part of the molecule, researchers can determine which functional groups and structural features are crucial for activity, leading to the design of more effective inhibitors.
Prodrug Design and Delivery System Considerations
A prodrug is an inactive or less active compound that is converted into a pharmacologically active drug within the body. google.com This strategy is often employed to overcome issues with the parent drug, such as poor solubility, low bioavailability, or instability. google.com
If a novel bioactive derivative synthesized from this compound exhibits promising activity but poor pharmacokinetic properties, a prodrug approach could be considered. For example, if a derivative is poorly water-soluble, a polar, water-soluble pro-moiety could be attached to a functional group on the molecule. google.com This pro-moiety would then be cleaved in vivo by enzymes to release the active drug. The functional groups present on or derived from the this compound scaffold, such as a hydroxyl or amino group (obtained after reduction of the nitro group), could serve as attachment points for such pro-moieties. These considerations are a key part of the modern drug development process, aiming to optimize the therapeutic potential of newly discovered active compounds. google.com
Applications in Advanced Materials Science Research
Precursor for Functional Organic Materials
1-Chloro-2-iodo-4-nitrobenzene serves as a key intermediate in the synthesis of functionalized aromatic compounds. smolecule.com Its structure allows for sequential and selective chemical modifications, which is a crucial aspect in the design of complex organic materials with tailored properties. The presence of two different halogen atoms, iodine and chlorine, is particularly significant. The carbon-iodine bond is weaker and therefore more reactive than the carbon-chlorine bond, especially in metal-catalyzed cross-coupling reactions. iodobenzene.ltd This reactivity difference enables chemists to perform selective functionalization, first at the iodo-substituted position and subsequently at the chloro-substituted position. Furthermore, the nitro group can be reduced to an amino group, providing another site for reaction and expanding the synthetic possibilities. smolecule.comiodobenzene.ltd
While direct, large-scale synthesis of conducting polymers using this compound as a monomer is not extensively documented, its chemical properties make it an ideal candidate for creating well-defined oligomers and polymer segments through cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling are fundamental for constructing the carbon-carbon bonds that form the backbone of conjugated polymers. smolecule.comresearchgate.net
The process would typically involve a palladium-catalyzed reaction where the iodine atom is first displaced by coupling with an organoboron reagent. researchgate.net This step could be followed by a second coupling reaction at the less reactive chlorine site under different conditions. This stepwise approach allows for the creation of alternating copolymer structures. The strong electron-withdrawing nitro group on the aromatic ring can also be used to tune the electronic properties of the resulting polymer, which is critical for applications in organic electronics. smolecule.com
The rigid, planar structure of the benzene (B151609) ring in this compound is a foundational element for molecules designed to exhibit liquid crystalline or optoelectronic properties. The synthesis of such materials often involves extending the molecular core to create anisotropic (rod-like or disc-like) molecules that can self-organize into liquid crystal phases.
The compound's utility in cross-coupling reactions allows for its incorporation into larger, more complex molecular architectures. smolecule.com For instance, coupling reactions can be used to attach long alkyl chains or other aromatic units, which are common features in liquid crystal molecules. The nitro group, being a potent electron-withdrawing group, can create significant dipole moments and induce charge-transfer characteristics within the molecule. This is a highly desirable feature for optoelectronic materials, including those used in nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs). Research into related compounds, such as those containing a pentafluorosulfanyl (SF5) group, highlights the potential for developing novel optoelectronic materials from halogenated nitroaromatics. researchgate.net
Role in Supramolecular Assembly and Crystal Engineering
The field of crystal engineering relies on predictable non-covalent interactions to guide the assembly of molecules into desired crystalline architectures. This compound and its isomers are excellent models for studying these interactions, particularly halogen bonding. acs.orgacs.org
Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In this compound, both the iodine and chlorine atoms can act as halogen bond donors, with iodine typically forming stronger bonds due to its higher polarizability. acs.org The nitro group and the aromatic ring can act as halogen bond acceptors.
Crystal structure analyses of related polyhalogenated nitrobenzenes reveal intricate networks of intermolecular interactions that dictate their self-assembly. researchgate.netiucr.orgresearchgate.net These interactions include:
Halogen Bonds (X···X' and X···O): Studies on compounds like 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) show highly directional and specific halogen bonds, such as Brδ+⋯Iδ− contacts. iucr.org In the crystal structure of 4-chloro-1-iodo-2-nitrobenzene (B1580762), I···O close contacts are observed. researchgate.net
Hydrogen Bonds (C-H···O): The oxygen atoms of the nitro group are effective hydrogen bond acceptors, forming weak C-H···O bonds with hydrogen atoms from adjacent molecules. researchgate.net
The interplay of these forces allows for the construction of one-, two-, or three-dimensional supramolecular architectures. acs.org Understanding these interactions in a relatively simple molecule provides a powerful guideline for designing complex coordination polymers and other crystalline materials with specific topologies and functions. acs.orgacs.org
Table 1: Intermolecular Interactions Observed in Halogenated Nitrobenzene (B124822) Crystal Structures This table summarizes common interaction types found in the crystal structures of this compound and closely related analogues, as discussed in crystallographic studies.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing | Reference |
| Halogen Bond | C-I / C-Br | O (Nitro) | ~3.0 - 3.4 | Directs molecular alignment, forms chains/sheets | researchgate.net |
| Halogen Bond | C-Br | I | ~3.5 | Creates specific, polarized intermolecular links | iucr.org |
| Hydrogen Bond | C-H (Aromatic) | O (Nitro) | ~2.3 - 2.8 (H···O) | Stabilizes layers and networks | researchgate.net |
| π-π Stacking | Benzene Ring | Benzene Ring | ~3.7 (Centroid-Centroid) | Contributes to dense packing and stability | researchgate.net |
| Halogen Contact | Cl | O (Nitro) | ~3.2 | Forms linking chains within the crystal structure | researchgate.net |
Advanced Catalyst Development Utilizing this compound Scaffolds
This compound is not itself a catalyst but serves as a versatile scaffold for the synthesis of complex organic ligands, which are crucial components of modern catalytic systems. frontiersin.org The sequential reactivity of its functional groups allows for the controlled construction of molecules designed to coordinate with metal centers (like palladium, copper, or rhodium) to form active catalysts.
The synthetic strategy often involves the following steps:
Selective Coupling at the Iodine Position: The highly reactive C-I bond can be targeted first in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach a specific chemical moiety. smolecule.com
Coupling at the Chlorine Position: The less reactive C-Cl bond can be functionalized in a subsequent step, often under more forcing reaction conditions or with specialized catalyst systems. researchgate.net This allows for the introduction of a second, different group.
Transformation of the Nitro Group: The nitro group can be reduced to an aniline (B41778) (amino group). iodobenzene.ltd This amine can then be further modified, for example, by forming amides or imines, to create a coordinating site for a metal.
This modular approach enables the synthesis of a diverse library of ligands from a single starting scaffold. For example, by attaching phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors via coupling reactions and then modifying the nitro group, chemists can create sophisticated pincer-type or bidentate ligands. These ligands can enhance the stability, activity, and selectivity of metal catalysts used in a wide range of organic transformations, from pharmaceutical synthesis to the production of fine chemicals. rhhz.netaablocks.com
Future Research Perspectives and Interdisciplinary Opportunities
Integration with Artificial Intelligence and Machine learning for Predictive Modeling
The intersection of artificial intelligence (AI) and chemistry offers powerful tools for accelerating the discovery and optimization of chemical processes. AI and machine learning (ML) models can be trained on existing data to predict the properties and reactivity of compounds like 1-chloro-2-iodo-4-nitrobenzene. researchgate.netmdpi.com
Predictive Toxicology and Reactivity: Machine learning algorithms can be developed to forecast the toxicological profiles and reactivity of this compound and its derivatives. By analyzing vast datasets of chemical structures and their corresponding biological activities, these models can identify structural motifs associated with toxicity, aiding in the design of safer chemicals. mdpi.com For instance, the MultiCASE program, an AI-based system, can identify molecular substructures that influence biodegradability. oup.com
Synthesis Route Optimization: AI can be employed to predict the most efficient synthetic routes for this compound and its derivatives. By evaluating various reaction conditions, catalysts, and starting materials, machine learning models can identify optimal pathways that maximize yield and minimize byproducts, contributing to more sustainable chemical manufacturing. mdpi.com
Novel Applications in Emerging Fields
The distinct combination of functional groups in this compound opens doors for its application in several cutting-edge fields. iodobenzene.ltd
Materials Science: This compound can serve as a building block for novel organic materials with unique photoelectric properties. iodobenzene.ltd Its derivatives could find use in the development of advanced materials for organic light-emitting diodes (OLEDs) and organic solar cells. iodobenzene.ltd The presence of heavy atoms like iodine can influence the photophysical properties of these materials.
Medicinal Chemistry: As an intermediate, this compound is crucial in the synthesis of complex pharmaceutical compounds. smolecule.com For example, it is used in the synthesis of Vismodegib, a drug that targets the hedgehog signaling pathway. lookchem.comchemicalbook.com Future research could explore its role in creating new therapeutic agents, potentially with anticancer or antimicrobial properties. smolecule.com The ability to selectively modify the chloro, iodo, and nitro groups allows for the creation of a diverse library of molecules for biological screening. smolecule.com
Sustainable Synthesis and Environmental Remediation Strategies
The environmental impact of chemical production and contamination is a significant concern. Future research on this compound is increasingly focusing on green chemistry principles and effective remediation techniques.
Sustainable Synthesis: Traditional synthesis methods for nitroaromatic compounds often involve harsh reagents and conditions. nih.gov Green chemistry approaches aim to develop more environmentally friendly synthetic routes. This includes the use of greener solvents like water, ionic liquids, or supercritical CO2, and exploring catalyst and solvent-free reaction conditions, such as microwave-assisted synthesis. researchgate.netumb.eduresearchgate.net The development of methods using higher active-oxygen-content reagents or employing hypervalent iodine species as catalysts could also lead to more sustainable oxidation processes. nsf.gov
Environmental Remediation: Halogenated nitroaromatic compounds, including derivatives of this compound, are often persistent environmental pollutants. nih.govnih.gov Bioremediation offers a promising and eco-friendly solution for their removal. bohrium.com Research into microbial degradation pathways is crucial. Bacteria and fungi have shown the ability to break down related compounds. mdpi.comnih.gov For example, some bacteria can utilize chlorinated nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov Filamentous fungi, with their extensive mycelial networks, are particularly effective in penetrating and decontaminating polluted soils. mdpi.com Future work could focus on identifying and engineering microorganisms specifically for the efficient degradation of this compound.
Advanced Analytical Method Development for Trace Detection and Characterization
The ability to detect and quantify minute amounts of this compound is essential for quality control in industrial processes and for monitoring its presence in the environment.
Trace Detection: Developing highly sensitive and selective analytical methods is a key area of research. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully used for the quantitative analysis of potential genotoxic impurities, including this compound, in active pharmaceutical ingredients. researchgate.net Future research could focus on creating even more rapid and field-deployable detection methods.
Electrochemical Sensing: Electrochemical sensors offer a promising alternative for the determination of nitroaromatic compounds due to their potential for high sensitivity and selectivity. researchgate.net The development of advanced electrode materials, such as those modified with functional nanomaterials, could significantly enhance the performance of these sensors for detecting compounds like this compound.
Structural and Purity Analysis: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the purity and structure of this compound and its derivatives. These methods are crucial for ensuring the quality and consistency of the compound for its various applications.
Q & A
What are the optimal synthetic routes for preparing 1-Chloro-2-iodo-4-nitrobenzene, and how can competing side reactions be minimized?
Basic Research Question
A sequential halogenation and nitration approach is typically employed. First, iodination of 1-chloro-4-nitrobenzene using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄) ensures regioselectivity at the ortho position. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates and di-iodinated byproducts . Competing nitration during iodination can be mitigated by maintaining low temperatures (0–5°C) and stoichiometric control of nitric acid.
Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
Basic Research Question
1H/13C NMR and FT-IR are primary tools. The iodine atom’s heavy atom effect can cause signal broadening in NMR; deuterated DMSO is recommended to enhance resolution. Conflicting NO₂ and C–I vibrational modes in IR (e.g., 1520 cm⁻¹ vs. 1350 cm⁻¹) require deconvolution software (e.g., OMNIC™) to differentiate overlapping peaks . For structural ambiguity, single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation, though iodine’s high electron density may complicate refinement .
What safety protocols are critical when handling this compound due to its potential toxicity?
Basic Research Question
Use fume hoods and closed systems to avoid inhalation or dermal contact. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Waste must be stored in halogen-resistant containers and incinerated via licensed facilities. Toxicity studies on analogous nitrobenzene derivatives suggest potential carcinogenicity; thus, exposure limits should adhere to IARC guidelines (e.g., <0.1 ppm airborne concentration) .
How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved during structure refinement?
Advanced Research Question
Twinning due to iodine’s large atomic radius requires SHELXL refinement with TWIN/BASF commands. For disorder in the nitro group, partial occupancy models and restraints on bond lengths/angles (e.g., AFIX 66 in SHELX) improve convergence. High-resolution data (≤0.8 Å) and ORTEP-3 visualization help identify pseudo-symmetry artifacts .
What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Advanced Research Question
The electron-withdrawing nitro group activates the ring for SNAr at the para position (relative to NO₂), while iodine’s ortho-directing effect stabilizes the Meisenheimer intermediate. Kinetic studies (UV-Vis monitoring at 400 nm) reveal that polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing the transition state. Competing elimination pathways are suppressed using bulky nucleophiles (e.g., tert-butoxide) .
How do solvent and temperature influence the photostability of this compound?
Advanced Research Question
UV-Vis spectroscopy under controlled irradiation (λ = 254 nm) shows rapid degradation in polar solvents (e.g., acetone) due to radical formation. Lower temperatures (−20°C) and amber glass vials reduce decomposition rates. HPLC-MS analysis identifies primary photoproducts as dehalogenated nitrobenzene derivatives, confirmed via isotopic labeling .
What computational methods validate the electronic structure and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Comparative analysis with Hammett σ constants quantifies substituent effects on reaction kinetics. For iodine’s relativistic effects, ZORA scalar relativistic corrections in ORCA improve accuracy in bond-length predictions .
How can conflicting toxicity data for nitrobenzene derivatives be reconciled in risk assessment?
Advanced Research Question
Discrepancies arise from assay variability (e.g., bacterial vs. mammalian models). Meta-analysis using QSAR (Quantitative Structure-Activity Relationship) models prioritizes endpoints like logP and electrophilicity index (ω). Cross-validation with in vivo data (e.g., rodent studies) identifies outliers, while IARC’s weight-of-evidence framework classifies hazard potential .
What strategies optimize the chromatographic separation of this compound from its synthetic byproducts?
Basic Research Question
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves baseline separation. For di-iodinated contaminants, gradient elution (30% → 70% acetonitrile over 20 min) enhances resolution. GC-MS with a DB-5MS column (He carrier gas) detects volatile impurities, though derivatization may be needed for polar byproducts .
How does the presence of iodine impact the compound’s application in catalytic cross-coupling reactions?
Advanced Research Question
Iodine’s low bond dissociation energy facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from ortho substituents reduces catalytic turnover. Kinetic profiling (e.g., variable-temperature NMR) and ligand screening (e.g., XPhos) optimize yields. Competing C–I vs. C–Cl activation pathways are probed via isotopic labeling (¹²⁷I vs. ³⁵Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
